Ferrous lactate

Bioavailability Iron fortification Nutritional science

Iron fortification projects often struggle with hygroscopic salts that cake and lose bioavailability. Ferrous lactate is a low-hygroscopic iron source that remains free-flowing under humidity. • 30-40% less ferrous oxidation vs. sulfate in 90-day salt tests. • Significantly higher dialyzable iron in pasteurized milk (P<0.05 vs. sulfate/gluconate). • Mild, sweet taste profile-ideal for infant formulas and dairy without metallic off-notes. Supplied with full documentation; available from bench to bulk.

Molecular Formula C₆H₁₀FeO₆·xH₂O
Molecular Weight 233.98
Cat. No. B1158659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrous lactate
Synonyms(T-4)-Bis[2-(hydroxy-κO)propanoato-κO]iron Hydrate;  (T-4)-Bis(2-hydroxypropanoato-O1,O2)iron Hydrate;  2-hydroxy-Propanoic Acid Iron Complex Hydrate;  CromatonbicFerro Hydrate;  E 585 Hydrate;  Ferro-Drops Hydrate;  Ferrous Lactate Hydrate; 
Molecular FormulaC₆H₁₀FeO₆·xH₂O
Molecular Weight233.98
Structural Identifiers
SMILESCC(C(=O)O)O.CC(C(=O)O)O.[Fe]
InChIInChI=1S/2C3H6O3.Fe/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferrous Lactate Specifications & Identity


Ferrous lactate (CAS 5905-52-2; C6H10FeO6; MW 233.99) is a ferrous iron coordination complex containing two lactate ligands. As a food-grade iron fortificant (E585) and pharmaceutical iron supplement, it presents as a greenish-white crystalline powder with a mild, slightly sweet taste and characteristic odor . The compound exhibits a 1-in-50 aqueous solution pH of 5–6 and is practically insoluble in ethanol [1]. Unlike many ferrous salts, ferrous lactate demonstrates notably low hygroscopicity, remaining free-flowing even under high-humidity conditions [2].

+ Food-grade iron fortificant for research and industrial applications
+ Reported low hygroscopicity supports dry-powder handling and flowability
+ Selection context for dose-formulation calculation in fortification studies

Why Ferrous Lactate Cannot Be Substituted


Direct substitution of ferrous lactate with other ferrous salts (e.g., sulfate, gluconate, fumarate) in research or industrial applications is contraindicated due to quantifiable differences in solubility, dialyzability, oxidative stability, and elemental iron content. In vitro gastrointestinal simulation demonstrates that ferrous lactate yields significantly higher dialyzable iron (a predictive index of bioavailability) than ferrous sulfate and ferrous gluconate in fortified milk matrices [1]. Furthermore, the oxidation kinetics of ferrous lactate differ from those of ferrous sulfate under identical storage conditions, with 30–40% ferrous iron oxidation observed in both lactate and sulfate salts over 90 days in fortified salt [2]. These physicochemical divergences preclude simple molar-equivalent substitution without compromising formulation performance, bioaccessibility outcomes, or long-term stability.

!
Elemental Iron Content Mismatch
Ferrous salts vary significantly in elemental iron content; simple molar substitution from ferrous fumarate or gluconate will alter dose calculations and expected iron delivery.
!
Matrix-Dependent Dialyzability
The higher dialyzable iron profile of ferrous lactate in milk matrices does not directly transfer to all food systems; substitution may reduce predicted bioavailability in salt or other non-dairy matrices.
!
Stability Limitations in Salt Fortification
Ferrous lactate exhibits oxidative stability similar to ferrous sulfate in fortified salt; NaFeEDTA is required for applications where minimal ferrous iron oxidation is critical.

Ferrous Lactate Comparative Evidence


Bioavailability vs. Sulfate and Gluconate in Rats

In a 4-week feeding study using male Wistar rats, ferrous lactate demonstrated significantly higher iron bioavailability compared to ferrous sulfate and ferrous gluconate. Apparent absorption, serum total iron binding capacity, hemoglobin, packed cell volume, and liver iron were analyzed as utilization indices [1].

Bioavailability vs. Sulfate and Gluconate in Rats
Reported endpoint context
Significantly higher bioavailability vs. sulfate & gluconate (P
Supports bioavailability comparison in rodent model studies
4-week male Wistar rat study; endpoints: hemoglobin, PCV, liver iron, TIBC
In Vitro Dialyzable Iron vs. Sulfate and Gluconate
Reported
Higher dialyzable iron vs. sulfate & gluconate (P
Supports milk-fortification matrix research and infant formula studies
Pasteurized milk + ascorbic acid; simulated gastrointestinal digestion model
Elemental Iron Content Comparison
Cross-study comparable
19% (vs. 12% gluconate, 20% sulfate, 33% fumarate)
Supports precise dose-formulation calculation for iron fortification
Standardized compositions per Goldfrank's Toxicologic Emergencies reference
Oxidative Stability in Fortified Salt vs. Sulfate
Reported
30–40% oxidation over 90 days; not significantly different from ferrous sulfate
Oxidative stability profile similar to sulfate; NaFeEDTA is preferred for salt fortification
Iron iodine fortified salt; varied light and sealing conditions
Hygroscopicity and Color Stability vs. Sulfate
Reported class-level
Very low hygroscopicity; white appearance; stable against oxidation
Supports dry-powder handling and extended shelf-life formulation contexts
Referenced in food science literature; context-dependent performance
Bioavailability Iron fortification Nutritional science

In Vitro Dialyzable Iron vs. Sulfate and Gluconate

In a simulated gastrointestinal digestion model of pasteurized milk, ferrous lactate yielded significantly higher dialyzable iron (molecular weight <8000 Da) compared to ferrous sulfate and ferrous gluconate. Dialyzable iron serves as a predictive index of in vivo bioavailability [1].

In Vitro Dialyzable Iron vs. Sulfate and Gluconate
Reported
Higher dialyzable iron vs. sulfate & gluconate (P
Supports milk-fortification matrix research and infant formula studies
Pasteurized milk + ascorbic acid; simulated gastrointestinal digestion model
Elemental Iron Content Comparison
Cross-study comparable
19% (vs. 12% gluconate, 20% sulfate, 33% fumarate)
Supports precise dose-formulation calculation for iron fortification
Standardized compositions per Goldfrank's Toxicologic Emergencies reference
Oxidative Stability in Fortified Salt vs. Sulfate
Reported
30–40% oxidation over 90 days; not significantly different from ferrous sulfate
Oxidative stability profile similar to sulfate; NaFeEDTA is preferred for salt fortification
Iron iodine fortified salt; varied light and sealing conditions
Hygroscopicity and Color Stability vs. Sulfate
Reported class-level
Very low hygroscopicity; white appearance; stable against oxidation
Supports dry-powder handling and extended shelf-life formulation contexts
Referenced in food science literature; context-dependent performance
Infant nutrition Milk fortification Iron dialyzability

Elemental Iron Content Comparison

Ferrous lactate contains approximately 19% elemental iron by mass, positioning it between ferrous gluconate (12%) and ferrous sulfate (20%), and below ferrous fumarate (33%) [1].

Elemental Iron Content Comparison
Cross-study comparable
19% (vs. 12% gluconate, 20% sulfate, 33% fumarate)
Supports precise dose-formulation calculation for iron fortification
Standardized compositions per Goldfrank's Toxicologic Emergencies reference
Elemental iron Dosage formulation Iron supplementation

Oxidative Stability in Fortified Salt vs. Sulfate

In a 90-day storage study of iron-fortified salt under various conditions (unsealed with light exposure, unsealed protected from light, sealed protected from light), ferrous lactate and ferrous sulfate both exhibited 30–40% ferrous iron oxidation [1].

Oxidative Stability in Fortified Salt vs. Sulfate
Reported
30–40% oxidation over 90 days; not significantly different from ferrous sulfate
Oxidative stability profile similar to sulfate; NaFeEDTA is preferred for salt fortification
Iron iodine fortified salt; varied light and sealing conditions
Oxidative stability Salt fortification Storage stability

Hygroscopicity and Color Stability vs. Sulfate

Ferrous lactate exhibits very low hygroscopicity; even at high air humidity, the material remains unaffected, preserving physical and microbiological properties, flowability, and resistance to lumping and cohesion. Additionally, ferrous lactate is white and more stable against oxidation compared to ferrous sulfate [1].

Hygroscopicity and Color Stability vs. Sulfate
Reported class-level
Very low hygroscopicity; white appearance; stable against oxidation
Supports dry-powder handling and extended shelf-life formulation contexts
Referenced in food science literature; context-dependent performance
Hygroscopicity Powder flowability Storage stability

Ferrous Lactate Application Scenarios


Infant Milk Formula Fortification for Bioavailability

Ferrous lactate is indicated for milk-based infant and toddler formula fortification where in vitro dialyzable iron (a predictor of in vivo bioavailability) is a critical quality attribute. The compound's significantly higher dialyzable iron compared to ferrous sulfate and ferrous gluconate in pasteurized milk matrices [1] supports its selection for products targeting this vulnerable population. However, in commercial liquid pasteurized or UHT milk products, ferrous lactate showed no statistical difference (P > 0.05) from ferrous sulfate [1], suggesting the benefit is matrix-dependent and most pronounced in specific milk processing conditions.

In Vivo Bioavailability Studies in Rodents

Researchers conducting comparative iron bioavailability studies in rodent models should consider ferrous lactate as a positive comparator or test compound. The demonstrated significantly higher bioavailability of ferrous lactate relative to ferrous sulfate and ferrous gluconate in Wistar rats [2] establishes it as a superior reference standard for evaluating novel iron fortificants or assessing the impact of dietary matrices on iron absorption.

Low-Hygroscopicity Dry Powder Formulations

Ferrous lactate is well-suited for dry powder blend formulations (e.g., powdered drink mixes, cereal fortification premixes) where moisture uptake must be minimized to prevent caking, clumping, and microbial growth. Its documented very low hygroscopicity—remaining unaffected even under high ambient humidity [3]—contrasts with the more hygroscopic behavior of ferrous sulfate, offering tangible advantages in manufacturing and shelf-life stability.

Sensory-Optimized Food Fortification

Ferrous lactate's mild, slightly sweet taste and lower metallic flavor profile relative to ferrous sulfate make it appropriate for direct food fortification in products where sensory acceptability is paramount, including infant formulas, breakfast cereals, and dairy products [4]. Procurement for these applications should prioritize ferrous lactate over more strongly flavored iron salts to maintain consumer acceptance.

Application
Selection Property
Validation Focus
Milk-Fortification Matrix Research
Dialyzable iron profile in milk matrix
In-vitro simulated gastrointestinal digestion models
Rodent Model Bioavailability Studies
Comparative iron utilization endpoints
Hemoglobin, PCV, liver iron, and TIBC indices
Dry-Powder Formulation Research
Low hygroscopicity and powder flowability
Powder clumping, caking, and storage stability testing
Food-Fortification Sensory Evaluation
Mild taste and low metallic flavor profile
Consumer acceptability and sensory panel studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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